Hydroxy-PP-Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PP-Me involves a multi-step process starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PP-Me undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenol compounds .
Scientific Research Applications
Hydroxy-PP-Me has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the activity of carbonyl reductase 1 and related enzymes.
Biology: It is employed in cell-based assays to investigate the role of carbonyl reductase 1 in cellular processes.
Mechanism of Action
Hydroxy-PP-Me exerts its effects by specifically inhibiting carbonyl reductase 1. This enzyme is involved in the reduction of carbonyl compounds to their corresponding alcohols. By inhibiting this enzyme, this compound modulates the levels of reactive oxygen species and enhances the apoptotic effects of chemotherapeutic agents like arsenic trioxide. The molecular targets include the active site of carbonyl reductase 1, where this compound binds and prevents the reduction of its substrates .
Comparison with Similar Compounds
Similar Compounds
PP2: A known Src-family kinase inhibitor with a similar pyrrolo[2,3-d]pyrimidine core.
Hydroxy-PP: A hydroxyl-substituted analog of PP2 with distinct cell-specific morphological features.
Uniqueness
Hydroxy-PP-Me is unique due to its high specificity and potency as a carbonyl reductase 1 inhibitor. Unlike other similar compounds, it significantly enhances the apoptotic effects of arsenic trioxide, making it a valuable tool in leukemia treatment research .
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-[4-(methylamino)-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl]phenol |
InChI |
InChI=1S/C16H18N4O/c1-10(2)20-8-13(11-5-4-6-12(21)7-11)14-15(17-3)18-9-19-16(14)20/h4-10,21H,1-3H3,(H,17,18,19) |
InChI Key |
CHOWNNXMRTVILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)NC)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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